molecular formula C20H23F3N4O2 B2933382 N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775558-83-2

N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2933382
CAS No.: 1775558-83-2
M. Wt: 408.425
InChI Key: LFSDTORJIHKHET-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a piperidinecarboxamide derivative featuring a 4-methoxyphenylethyl substituent and a 6-(trifluoromethyl)pyrimidin-4-yl group.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-13(14-3-5-16(29-2)6-4-14)26-19(28)15-7-9-27(10-8-15)18-11-17(20(21,22)23)24-12-25-18/h3-6,11-13,15H,7-10H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSDTORJIHKHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, also known by its CAS number 1775411-10-3, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H23F3N4O2
  • Molecular Weight : 404.42 g/mol
  • CAS Number : 1775411-10-3

This compound features a piperidine ring substituted with a trifluoromethyl-pyrimidine and a methoxyphenyl group, which contributes to its unique biological properties.

Antiviral and Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit promising antiviral and antimicrobial activities. For instance, pyrimidine derivatives have shown significant effectiveness against various pathogens. In particular, compounds containing methoxy groups have been reported to enhance biological activity against bacteria such as E. coli and S. aureus .

CompoundActivityReference
This compoundPotential antiviral activity
2-thiouracil derivativesAntimicrobial against Gram-positive bacteria

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of pyrimidine derivatives indicates that the presence of specific substituents significantly influences biological activity. For example, the introduction of halogen groups at certain positions on the pyrimidine ring has been associated with increased potency against viral targets . The methoxy group in the compound under study may similarly enhance its interaction with biological targets.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds in therapeutic applications:

  • Anti-Tubercular Activity : A study evaluated various substituted piperidine derivatives for their anti-tubercular properties, revealing IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . While specific data on this compound is limited, its structural similarities suggest potential efficacy.
  • Cytotoxicity Assessments : Compounds with similar piperidine structures were assessed for cytotoxicity against human cell lines (HEK-293), showing low toxicity profiles, which is crucial for therapeutic development .
  • Antiviral Screening : Research into N-Heterocycles has identified several derivatives that display significant antiviral activity, suggesting that this compound could be a candidate for further exploration in antiviral drug development .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
N-[1-(4-Methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide C₂₀H₂₂F₃N₃O₂ (inferred) ~405.4 (calc.) 4-Methoxyphenylethyl, 6-(trifluoromethyl)pyrimidine
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide C₂₅H₂₈FN₃O₂ 445.5 4-Ethylphenoxy, 4-fluorobenzyl
N-(4-Phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide C₂₃H₂₁F₃N₄O₂ 434.4 4-Phenoxyphenyl, 6-(trifluoromethyl)pyrimidine
N-(Cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide C₁₉H₂₇F₃N₄O 384.4 Cyclohexylmethyl, 2-methyl-6-(trifluoromethyl)pyrimidine
N-(4-Ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide C₂₄H₂₆N₄O₃ 418.5 4-Ethoxyphenyl, 6-phenoxypyrimidine

Key Observations :

  • Aromatic Side Chains: The 4-methoxyphenylethyl group in the target compound may offer balanced lipophilicity compared to bulkier substituents like 4-phenoxyphenyl (higher molecular weight, 434.4) or less polar groups like cyclohexylmethyl (lower molecular weight, 384.4) .
  • Fluorine Substitution : Analogs with 4-fluorobenzyl groups (e.g., ) may exhibit improved membrane permeability due to fluorine’s electronegativity and small atomic radius .

Inferred Pharmacological and Structural Activity Relationships (SAR)

  • Trifluoromethyl vs. Phenoxy Pyrimidine: The target compound’s 6-(trifluoromethyl)pyrimidine likely confers stronger binding to hydrophobic enzyme pockets compared to 6-phenoxypyrimidine (), which introduces steric bulk and may reduce affinity .
  • Methoxy vs. Ethoxy Substituents : The 4-methoxyphenylethyl group (target) may enhance solubility relative to 4-ethoxyphenyl (), as methoxy groups are less lipophilic than ethoxy .
  • Piperidine vs. piperazine) could modulate target specificity .

Q & A

Q. Key Considerations :

  • Purification often requires column chromatography or recrystallization.
  • Yield optimization may depend on steric hindrance from the trifluoromethyl group, which can slow SNAr reactions .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:
Primary Methods :

  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° between pyrimidine and phenyl groups in analogs) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and confirms trifluoromethyl integration.
    • 2D NMR (COSY, NOESY) : Maps intramolecular interactions, such as hydrogen bonding between amine and pyrimidine groups .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

Q. Experimental Validation :

  • Replace -CF₃ with -CH₃ in analogs to isolate its contribution to bioactivity .

Advanced: How can computational methods predict off-target effects of this compound?

Answer:
Methodology :

Pharmacophore Modeling : Map electrostatic/hydrophobic features against databases (e.g., ChEMBL) to identify potential off-targets .

Molecular Dynamics Simulations : Assess binding stability to non-target proteins (e.g., cytochrome P450 isoforms) .

ADMET Prediction : Tools like SwissADME estimate hepatotoxicity risks based on structural fragments .

Case Study :
A related piperidine-carboxamide showed unintended hERG channel binding predicted via in silico screening, prompting structural modification .

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